1-Oxa-4-azacyclohexadecan-16-one
Description
Properties
CAS No. |
175859-47-9 |
|---|---|
Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
1-oxa-4-azacyclohexadecan-16-one |
InChI |
InChI=1S/C14H27NO2/c16-14-10-8-6-4-2-1-3-5-7-9-11-15-12-13-17-14/h15H,1-13H2 |
InChI Key |
QBAHAZPZXJXBOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)OCCNCCCCC1 |
Origin of Product |
United States |
Synthetic Strategies and Advanced Chemical Transformations of 1 Oxa 4 Azacyclohexadecan 16 One
Total Synthesis Approaches to the 16-Membered Azalactone Ring System
The construction of the 16-membered ring of 1-Oxa-4-azacyclohexadecan-16-one can be approached through several strategic pathways. These methodologies primarily revolve around the formation of the crucial amide bond within a large ring, a process often challenged by unfavorable entropic factors and the potential for competing intermolecular reactions.
Macrolactamization Methodologies for Ring Closure
Macrolactamization, the intramolecular cyclization of a linear amino acid precursor, is a cornerstone in the synthesis of macrocyclic lactams. For this compound, this would involve the cyclization of a long-chain ω-amino acid containing an ether linkage. The success of macrolactamization is highly dependent on the reaction conditions, particularly the use of high-dilution techniques to favor the intramolecular cyclization over intermolecular polymerization.
A variety of coupling reagents have been developed to facilitate this transformation. The choice of reagent can significantly influence the yield and purity of the resulting macrocycle.
| Coupling Reagent Class | Specific Examples | Key Features |
| Phosphonium-based | BOP, PyBOP, HBTU, HATU | High efficiency, mild reaction conditions. |
| Carbodiimide-based | DCC, EDC | Often used with additives like HOBt or DMAP to suppress side reactions and improve yields. |
| Yamaguchi Reagent | 2,4,6-Trichlorobenzoyl chloride | Forms a highly reactive mixed anhydride, effective for sterically hindered substrates. acs.org |
The cyclization precursor, a linear amino-ether acid, would need to be synthesized in a multi-step sequence. A plausible route could involve the nucleophilic substitution of a long-chain halo-alcohol with an amino-alcohol, followed by oxidation of the terminal alcohol to a carboxylic acid and deprotection of the amine. The final macrolactamization step would then be carried out under optimized conditions to afford the desired 16-membered azalactone. Biocatalytic approaches, utilizing enzymes like thioesterases, are also emerging as powerful tools for macrolactamization, offering high efficiency and stereoselectivity. nih.gov
Ring Expansion Techniques for Macrocycle Formation
An alternative to direct cyclization is the use of ring expansion methodologies. These strategies often begin with a smaller, more easily accessible cyclic precursor, which is then expanded to the desired macrocyclic ring size. This can circumvent the challenges associated with high-dilution macrolactamization.
One such powerful method is the conjugate addition/ring expansion (CARE) cascade reaction. nih.gov In a hypothetical application to synthesize a 16-membered azalactone, one could envision starting with a smaller lactam, for instance, a 12-membered ring. This lactam could be N-acylated with a Michael acceptor, and subsequent conjugate addition of a suitable nucleophile could trigger a cascade of ring expansions to furnish the larger macrocycle. Iterative CARE sequences have been shown to be effective in systematically increasing ring size. nih.gov
Another approach involves the ring expansion of lactams into macrocyclic thiolactones, which could then potentially be converted to the corresponding lactone. nih.gov While thermodynamically more challenging, this method highlights the versatility of ring expansion strategies.
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound scaffold can lead to derivatives with tailored properties. Key transformations include the introduction of sulfonyl groups and the construction of spiroannulated systems.
Introduction of Sulfonyl Substituents and Other Heteroatom-Containing Moieties
The introduction of a sulfonyl group onto the nitrogen atom of the azalactone can be achieved through N-sulfonylation. This transformation is typically carried out by reacting the parent macrocycle with a sulfonyl chloride in the presence of a base. A variety of sulfonylating agents can be employed to install different sulfonyl groups, thereby modulating the electronic and steric properties of the macrocycle. The synthesis of N-sulfonyl monocyclic β-lactams has been well-documented and provides a procedural basis for the sulfonylation of larger macrocyclic lactams. nih.govnih.govresearchgate.net The reaction generally proceeds under mild conditions and can be adapted for a range of substrates. The use of a suitable base, such as triethylamine (B128534) or DMAP, is crucial for the deprotonation of the lactam nitrogen, facilitating its attack on the sulfonyl chloride. nih.govnih.govresearchgate.net
| Sulfonylating Agent | Base | Resulting Moiety |
| Methanesulfonyl chloride | Et3N, DMAP | N-Mesyl |
| Benzenesulfonyl chloride | Et3N, DMAP | N-Besyl |
| p-Toluenesulfonyl chloride | Et3N, DMAP | N-Tosyl |
| 2-Naphthalenesulfonyl chloride | Et3N, DMAP | N-Naphthylsulfonyl |
The incorporation of other heteroatom-containing moieties can be envisioned through similar synthetic strategies, starting from appropriately functionalized precursors in either a linear or convergent synthesis.
Spiroannulated Azalactone Derivatives
The synthesis of spiroannulated derivatives of this compound would involve the creation of a spirocenter at one of the carbon atoms of the macrocyclic ring. The construction of spirocycles can be achieved through various synthetic methods, including intramolecular cyclization reactions.
One potential strategy could involve the synthesis of a precursor containing a suitable tether that can undergo cyclization onto the macrocyclic ring. For instance, a derivative of the azalactone bearing a nucleophilic side chain could be induced to cyclize onto an electrophilic center within the ring, or vice versa. The synthesis of spiro-1,3,4-oxadiazolines from azlactones demonstrates the feasibility of building spiro-heterocyclic systems from related starting materials. researchgate.net
Multicomponent reactions under microwave irradiation have also emerged as a powerful tool for the efficient synthesis of complex spiro-heterocycles. rsc.org While direct application to a 16-membered macrocycle would require significant optimization, these methods offer a promising avenue for the construction of novel spiroannulated azalactone derivatives. The synthesis of multifunctional spirocyclic azetidines from cyclic carboxylic acids also provides a conceptual framework for constructing spiro-lactam systems. nih.gov
Modifications of the Macrocyclic Backbone
The core structure of this compound is amenable to various chemical modifications, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships. A key strategy for modification involves the synthesis of derivatives where a substituent is attached to the nitrogen atom of the macrocycle.
One notable example is the synthesis of 4-(4-Bromophenylsulfonyl)-1-oxa-4-azacyclohexadecan-16-one. researchgate.nettib.eucau.edu.cnresearchgate.netresearchgate.net This derivative was synthesized to explore the impact of an aromatic sulfonyl group on the macrocycle's properties. The synthesis involves the reaction of 16-oxo-1-oxa-4-azoniacyclohexadecan-4-ium tetrafluoroborate (B81430) with 4-bromobenzene-1-sulfonyl chloride. researchgate.netresearchgate.net The successful synthesis and characterization of this compound, including its crystal structure, demonstrate the feasibility of introducing complex functionalities onto the macrocyclic backbone. researchgate.net The conformation of the macrolide ring skeleton in the crystal structure of this derivative has been determined to be nih.gov. researchgate.netresearchgate.net
Table 1: Key Data for a Modified this compound Derivative
| Compound Name | Molecular Formula | Method of Synthesis | Reference |
| 4-(4-Bromophenylsulfonyl)-1-oxa-4-azacyclohexadecan-16-one | C20H30BrNO4S | Reaction of 16-oxo-1-oxa-4-azoniacyclohexadecan-4-ium tetrafluoroborate and 4-bromobenzene-1-sulfonyl chloride | researchgate.netresearchgate.net |
Precursor Chemistry and Intermediate Transformations
The synthesis of the this compound core relies on the strategic selection and transformation of acyclic precursors that contain the necessary functionalities for macrocyclization.
Utilization of Amino Acid and Hydroxy Acid Building Blocks
The fundamental building blocks for constructing this compound are derived from amino acids and hydroxy acids. These bifunctional molecules provide the requisite amine, carboxylic acid, and hydroxyl groups necessary for forming the ester and amide linkages within the macrocycle. The synthesis of β-hydroxy α-amino acids is of particular relevance, as these compounds contain the 1,2-aminoalcohol functionality that is a key structural motif. acs.orgsemanticscholar.org Various methods for the stereoselective synthesis of β- and γ-hydroxy α-amino acids have been developed, including enzymatic kinetic resolution and cyanate-to-isocyanate rearrangement, which allow for the preparation of all four isomers with full chirality transfer. beilstein-journals.org
A straightforward protocol for accessing combined α-amino and α-hydroxy acid derivatives involves the use of Passerini reactions. mdpi.com This approach can utilize the regioselective ring-opening of epoxides to generate the necessary hydroxy amino acid precursors. mdpi.com The development of Brønsted base-catalyzed direct aldol (B89426) reactions of glycine (B1666218) Schiff bases offers another powerful tool for the asymmetric synthesis of β-hydroxy α-amino acids. acs.orgsemanticscholar.org
Metal-Catalyzed Oxidative Cyclization Reactions
Transition metal catalysis plays a crucial role in modern organic synthesis, and it is particularly valuable for effecting challenging macrocyclization reactions. While specific examples for the direct synthesis of this compound via metal-catalyzed oxidative cyclization are not extensively documented in the provided context, the principles of such reactions are highly applicable. Transition metal complexes with amino acids, peptides, and carbohydrates have been shown to be effective catalysts in a variety of asymmetric syntheses, including cross-coupling and hydrogenation reactions that are fundamental to building complex acyclic precursors. rsc.org
For instance, palladium-catalyzed reactions are widely used for C-N bond formation, a key step in the synthesis of the lactam portion of the macrocycle. Similarly, various metal catalysts are employed for esterification and lactonization. The choice of metal and ligand is critical for achieving high yields and stereoselectivity in the cyclization step, which is often the most challenging part of the synthesis.
Cascade Reactions for Cyclic Peptide Mimetic Synthesis
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and elegant approach to the synthesis of complex cyclic molecules like peptide mimetics. An iron-catalyzed radical cyclization/C(sp3)–H alkylation cascade has been reported for the synthesis of pyrroline-containing amino acids from γ,δ-unsaturated oxime esters and glycine derivatives. nih.gov While not directly yielding the this compound ring system, this methodology demonstrates the power of cascade reactions in constructing functionalized amino acid derivatives that could serve as advanced precursors.
Furthermore, strategies for the synthesis of cyclic peptides through direct aminolysis of peptide thioesters, catalyzed by imidazole (B134444) in aqueous organic solutions, highlight methods for forming the amide bond in a macrocyclic context. researchgate.net The synthesis of cyclic peptides through O-N-acyl migration is another relevant strategy that could be adapted for the formation of the this compound structure. These approaches, which often rely on the pre-organization of the linear precursor to favor cyclization over polymerization, are essential for the successful synthesis of medium and large-ring macrocycles.
Structural Elucidation and Spectroscopic Characterization of 1 Oxa 4 Azacyclohexadecan 16 One Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules, including complex macrocycles. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms, their connectivity, and the spatial arrangement of the molecule. For conformationally flexible systems like 1-oxa-4-azacyclohexadecan-16-one analogues, variable temperature NMR studies are particularly valuable, allowing for the "freezing" of interconverting conformers at low temperatures and the determination of the energy barriers between them. doi.orgresearchgate.net
Proton NMR (¹H NMR) Applications
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the proton framework of a molecule. In the context of this compound analogues, ¹H NMR provides key information. The chemical shifts (δ) of the protons indicate their local electronic environment. For instance, protons adjacent to the oxygen atom of the oxa group and the nitrogen atom of the aza group will exhibit characteristic shifts. Protons on the carbon adjacent to the carbonyl group are also readily identifiable.
The coupling constants (J-values) between adjacent protons, revealed by the splitting patterns of the signals (e.g., doublets, triplets, multiplets), are crucial for establishing the connectivity of the macrocyclic ring. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine through-space proximities between protons, which is vital for deducing the three-dimensional conformation of the macrocycle in solution. mdpi.com For example, in a study of oxacyclodecan-2-one, low-temperature ¹H NMR spectra showed the decoalescence of signals for the CH₂O protons, indicating the presence of multiple conformations. doi.org
Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton. Each unique carbon atom in the this compound analogue will typically produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon signal is indicative of its hybridization and the nature of the atoms attached to it.
Key resonances in the ¹³C NMR spectrum of a this compound analogue would include:
A downfield signal for the carbonyl carbon (C=O) of the lactone group, typically in the range of δ 170-185 ppm. nih.gov
Signals for the carbons bonded to the oxygen and nitrogen heteroatoms.
A series of signals for the methylene (B1212753) (-CH₂-) carbons that constitute the remainder of the macrocyclic ring.
Low-temperature ¹³C NMR studies are also powerful for conformational analysis, as demonstrated in the study of oxacyclodecan-2-one, where distinct signals for the major and minor conformations were observed at -133.8 °C. doi.org This allows for the quantification of the populations of different conformers at a given temperature. researchgate.net
Table 1: Representative NMR Data for Macrocyclic Lactam Analogues
| Compound Analogue | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 4-Methyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | 6.60 (d, J = 10.1 Hz, 2H), 6.36 (d, J = 10.0 Hz, 2H), 4.43 (s, 2H), 2.74 (s, 3H) | 183.7, 169.4, 143.4, 131.5, 87.5, 66.6, 25.1 | nih.gov |
| 4-Ethyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | 6.66–6.60 (m, 2H), 6.37–6.28 (m, 2H), 4.39 (s, 2H), 3.21 (q, J = 7.2 Hz, 2H), 1.16 (t, J = 7.2 Hz, 3H) | 183.9, 169.5, 144.1, 130.9, 87.5, 66.5, 35.1, 14.6 | nih.gov |
| 4-(But-2-yn-1-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | 6.67 (d, J = 10.1 Hz, 2H), 6.34 (d, J = 10.1 Hz, 2H), 4.41 (s, 2H), 3.94 (d, J = 2.3 Hz, 2H), 1.72 (t, J = 2.3 Hz, 3H) | 184.0, 169.0, 143.5, 131.1, 87.1, 81.2, 72.8, 66.3, 29.3, 3.4 | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. nih.govmdpi.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or more decimal places. This high accuracy allows for the calculation of a unique molecular formula.
For a this compound analogue, HRMS would be used to confirm the expected molecular formula by comparing the experimentally measured mass with the theoretically calculated mass for that formula. nih.gov A close match between the experimental and calculated masses provides strong evidence for the proposed elemental composition. This technique is particularly important in differentiating between compounds with the same nominal mass but different molecular formulas (isobars).
Table 2: Example of HRMS Data for an Oxa-Aza Macrocycle Analogue
| Compound | Calculated [M+H]⁺ | Found [M+H]⁺ | Molecular Formula | Reference |
| 4-Methyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | 180.0661 | 180.0658 | C₉H₉NO₃ | nih.gov |
| 4-Ethyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | 194.0817 | 194.0815 | C₁₀H₁₁NO₃ | nih.gov |
| 4-(But-2-yn-1-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | 218.0817 | 218.0815 | C₁₂H₁₁NO₃ | nih.gov |
Electronic Circular Dichroism (ECD) Calculations for Stereochemical Assignment
Electronic Circular Dichroism (ECD) is a chiroptical technique that provides information about the stereochemistry of chiral molecules. mdpi.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule.
For chiral analogues of this compound, ECD can be a powerful tool for assigning the absolute configuration of stereogenic centers. mdpi.com The experimental ECD spectrum is compared with theoretical spectra calculated for different possible stereoisomers. nih.gov A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. This is particularly crucial when X-ray crystallography is not feasible. mdpi.com The interpretation of ECD spectra is often complex and relies on quantum chemical calculations to model the electronic transitions responsible for the observed signals. mdpi.comnih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This experimental data is then compared to the theoretically calculated percentages for a proposed molecular formula.
For a new this compound analogue, elemental analysis serves as a crucial check of its purity and elemental composition. The experimentally determined percentages of C, H, and N should be within a narrow margin of error (typically ±0.4%) of the calculated values for the expected molecular formula. This provides foundational evidence that the correct compound has been synthesized.
Computational Chemistry and Structure Activity Relationship Sar Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Derivation of Physicochemical Descriptors and Correlation with Biological Outputs
In the study of novel compounds like 1-Oxa-4-azacyclohexadecan-16-one, a crucial step involves the computational derivation of physicochemical descriptors. These descriptors are numerical values that characterize various properties of a molecule and are essential for understanding its behavior and potential biological activity. Methodologies such as quantitative structure-activity relationship (QSAR) studies utilize these descriptors to build mathematical models that correlate the chemical structure of a compound with its biological effect. nih.govnih.gov
Typically, a range of descriptors would be calculated, including:
Topological Descriptors: These describe the connectivity of atoms in a molecule.
Geometrical Descriptors: These relate to the three-dimensional shape of the molecule.
Electronic Descriptors: These quantify aspects of the electronic distribution within the molecule, such as dipole moment and partial charges. nih.gov
Hydrophobic Descriptors: A key example is the partition coefficient (logP), which measures the lipophilicity of the compound. researchgate.net
Once calculated, these descriptors would be statistically correlated with experimentally determined biological data (e.g., enzyme inhibition, antimicrobial activity). A hypothetical data table illustrating how such a correlation might be presented is shown below.
Hypothetical Correlation of Physicochemical Descriptors for this compound Analogues
| Descriptor | Value Range | Correlation with Biological Activity (e.g., IC50) | Statistical Significance (p-value) |
|---|---|---|---|
| Molecular Weight | 250 - 350 Da | Positive | < 0.05 |
| LogP | 2.5 - 4.0 | Negative | < 0.01 |
| Hydrogen Bond Donors | 1 - 3 | Positive | < 0.05 |
| Hydrogen Bond Acceptors | 3 - 5 | Negative | < 0.01 |
This table is for illustrative purposes only, as no specific data for this compound was found.
Studies on related macrolide structures indicate that properties like lipophilicity and the presence of hydrogen bond donors and acceptors can significantly influence their biological activity. nih.govresearchgate.net For instance, in some antimicrobial peptides, enhanced cationicity and strategic placement of certain amino acids have been shown to improve activity against Gram-negative bacteria. researchgate.net
Predictive Modeling of Macrolactone Analogues' Potency
Following the establishment of a correlation between physicochemical descriptors and biological activity, predictive models can be developed. These models are powerful tools in drug discovery, allowing for the virtual screening of new, un-synthesized analogues to predict their potency. This can save significant time and resources by prioritizing the synthesis of the most promising candidates.
Commonly used predictive modeling techniques include:
Multiple Linear Regression (MLR): This method creates a linear equation that relates the most relevant descriptors to the biological activity.
Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and they are correlated with each other.
Machine Learning Algorithms: More advanced methods like Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity.
The predictive power of these models is rigorously evaluated using statistical metrics such as the coefficient of determination (R²), the cross-validated R² (q²), and the predictive R² for an external test set. A high value for these metrics indicates a robust and reliable model.
A hypothetical table summarizing the performance of different predictive models for analogues of this compound is presented below.
Hypothetical Predictive Model Performance for Macrolactone Analogues
| Model Type | Key Descriptors Used | R² (Training Set) | q² (Cross-validation) | Predictive R² (Test Set) |
|---|---|---|---|---|
| MLR | LogP, Polar Surface Area | 0.75 | 0.70 | 0.72 |
| PLS | Topological, Electronic | 0.82 | 0.78 | 0.80 |
This table is for illustrative purposes only, as no specific data for this compound was found.
While specific models for this compound are not available, research on other aza-compounds and macrolactones has demonstrated the utility of these approaches. For example, QSAR studies on azaaurones have successfully generated models with good predictive ability for their antimalarial activity. Similarly, studies on 16-membered macrolactones have explored the relationship between their structure and anticancer properties. researchgate.net These examples underscore the potential of computational methods to guide the design of novel, potent macrolactone analogues.
Future Directions and Emerging Research Avenues for 1 Oxa 4 Azacyclohexadecan 16 One in Chemical Biology
Development of Novel Synthetic Methodologies for Macrocyclic Scaffolds
The construction of macrocycles is a historically challenging endeavor in organic synthesis. researchgate.net For a scaffold like 1-Oxa-4-azacyclohexadecan-16-one, future research will undoubtedly focus on moving beyond traditional macrolactamization reactions towards more efficient and versatile synthetic strategies.
One of the most powerful techniques for macrocycle synthesis is Ring-Closing Metathesis (RCM) . wikipedia.org This reaction, catalyzed by metal complexes (typically ruthenium-based), forms a carbon-carbon double bond by joining two terminal alkenes within a linear precursor, releasing ethylene (B1197577) as the only major byproduct. wikipedia.orgrsc.org RCM has proven effective for creating a vast array of carbocycles and heterocycles, including those with 5- to 30-membered rings and beyond. wikipedia.orgnih.gov Its high functional group tolerance makes it an attractive method for synthesizing complex derivatives of the this compound core. nih.gov For example, a diene precursor incorporating the oxa-aza backbone could be cyclized using a modern Grubbs or Zhan catalyst to afford an unsaturated analog, which could be subsequently reduced or further functionalized. drughunter.com
More recently, innovative Cyclization/Ring Expansion (CRE) cascade reactions have been developed to synthesize macrocycles without the need for high-dilution conditions, which are often required to favor intramolecular cyclization over intermolecular polymerization. acs.org These methods rely on a series of kinetically favorable 5- to 7-membered ring formation and expansion steps to build the final macrocyclic structure. acs.org Applying a CRE strategy could provide a highly modular and efficient route to diverse libraries based on the this compound scaffold.
Table 1: Comparison of Modern Macrocyclization Methodologies
| Methodology | Core Principle | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis of a diene precursor to form a cycloalkene. wikipedia.org | High functional group tolerance; atom economical; widely applicable to various ring sizes. wikipedia.orgnih.gov | Synthesis of unsaturated analogs for further diversification. |
| Cyclization/Ring Expansion (CRE) Cascades | Sequential formation of small, kinetically favored rings followed by in situ ring expansion. acs.org | Avoids high-dilution conditions; modular assembly of precursors; broad substrate scope. acs.org | Efficient, scalable synthesis of diverse functionalized libraries. |
| Traditional Macrolactamization | Intramolecular amide bond formation from a linear amino acid precursor. | Direct route to the lactam functionality. | Baseline method; often suffers from low yields due to competing polymerization. |
Exploration of New Biological Targets and Pathways for Macrolactam Interactions
Macrolactams, the nitrogen analogs of macrolides, are found in a variety of natural products with potent biological activities. nih.gov The chemical modification of macrolide natural products into their corresponding lactam analogs is a known strategy to enhance metabolic stability and biological activity. nih.gov A key future direction for this compound is the systematic exploration of its potential biological targets, drawing inspiration from the activities of related compounds.
For instance, the macrolactam immunosuppressants Tacrolimus (B1663567) (FK506) and Pimecrolimus function by inhibiting calcineurin, a phosphatase crucial for the activation of the Nuclear Factor of Activated T-cells (NF-AT), thereby blocking the transcription of pro-inflammatory cytokines. nih.gov While structurally more complex, these compounds demonstrate that the macrolactam core can interact with high affinity and specificity to key cellular proteins.
Another promising area is inspired by polycyclic tetramate macrolactams (PoTeMs), a class of bacterial natural products. mdpi.comfrontiersin.org Compounds like ikarugamycin (B608069) and equisetin (B570565) have demonstrated antimicrobial activity and have been identified as metallophores, molecules that can chelate metal ions. frontiersin.orgresearchgate.net Their mechanism may involve binding iron and promoting the generation of reactive oxygen species via Fenton chemistry. frontiersin.orgresearchgate.net Synthesizing and testing derivatives of this compound for metal-binding properties and subsequent antimicrobial or cytotoxic effects could uncover novel mechanisms of action. mdpi.com
Table 2: Representative Biological Activities of Macrolactam-Containing Compounds
| Macrolactam Class/Compound | Biological Activity | Molecular Target/Pathway |
|---|---|---|
| Ascomycins (e.g., Tacrolimus, Pimecrolimus) | Immunosuppressive nih.gov | Calcineurin; NF-AT signaling pathway nih.gov |
| Polyene Macrolactams (e.g., Hitachimycin) | Antifungal nih.gov | Varies; often involves membrane disruption |
| Polycyclic Tetramate Macrolactams (PoTeMs) (e.g., Ikarugamycin) | Antibacterial, Antiprotozoal frontiersin.orgresearchgate.net | Metal chelation (metallophore); Fenton chemistry frontiersin.orgresearchgate.net |
| Macrolactins | Antibacterial, Antiviral, Anticancer nih.gov | Diverse; includes inhibition of viral replication and cytotoxicity |
Rational Design of Azalactone Probes for Mechanistic Investigations
To elucidate the biological targets and mechanisms of action of novel bioactive compounds, chemical probes are indispensable tools. nih.gov A promising future direction is the rational design of probes based on the this compound scaffold. Azlactones (or oxazolones) are particularly useful functional groups for this purpose. They are reactive towards a variety of nucleophiles, including primary amines, thiols, and alcohols, allowing them to serve as versatile platforms for bioconjugation. nih.gov
By incorporating an azlactone moiety into the this compound structure, a reactive handle can be created. This would enable the "clicking" of reporter tags—such as fluorophores for cellular imaging or biotin (B1667282) for affinity purification and target identification—onto the molecule after it has interacted with its biological target. ljmu.ac.uk This strategy facilitates the detection, capture, and identification of biomolecules that the probe binds to. ljmu.ac.uk
The design of such probes would involve synthesizing an analog of this compound that is appended with a precursor to, or the azlactone itself, in a position that does not disrupt its potential biological activity. These probes could then be used in cell lysates or living cells to visualize subcellular localization or to pull down binding partners for identification by mass spectrometry.
Applications in Agrochemical Research and Development
The search for new pesticides with novel modes of action is critical for managing resistance and protecting crops. researchgate.net Long-chain molecules and macrocycles represent a promising, yet relatively underexplored, area of chemical space for agrochemical discovery. nih.gov
A compelling precedent is the spinosyn class of insecticides, which are macrocyclic lactones derived from bacteria. nih.gov These compounds have a complex structure but act on a unique site on nicotinic acetylcholine (B1216132) receptors in insects, leading to paralysis and death. nih.gov Furthermore, some polycyclic tetramate macrolactams (PoTeMs) produced by soil bacteria have been developed as biocontrol agents due to their antifungal activity against plant pathogens. frontiersin.org For example, xanthobaccin A is effective against the pathogen Pythium ultimum. frontiersin.org
This suggests a clear path for future research: developing a library of this compound derivatives and screening them for insecticidal, fungicidal, or herbicidal activity. nih.gov Some commercial herbicides and insecticides share molecular targets, such as acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in both plants and insects. researchgate.net Screening against such targets could reveal dual-activity compounds or provide leads for new, selective agrochemicals.
Table 3: Examples of Macrocyclic or Long-Chain Molecules in Agrochemicals
| Compound Class | Example(s) | Application | Mode of Action |
|---|---|---|---|
| Spinosyns | Spinosad | Insecticide nih.gov | Allosteric modulation of nicotinic acetylcholine receptors nih.gov |
| Polycyclic Tetramate Macrolactams | Xanthobaccin A | Antifungal (Biocontrol) frontiersin.org | Likely involves metal chelation and disruption of fungal cell processes frontiersin.org |
| Triazolopyrimidines | Ametoctradin | Fungicide nih.gov | Inhibitor of the respiratory bc1 complex in oomycetes nih.gov |
| Organophosphates | Disulfoton | Insecticide, Acaricide nih.gov | Inhibition of acetylcholinesterase (AChE) nih.gov |
Integration with Advanced High-Throughput Screening Platforms
To efficiently explore the therapeutic or agrochemical potential of the this compound scaffold, integration with advanced high-throughput screening (HTS) platforms is essential. nih.gov Screening large libraries of compounds is the cornerstone of modern drug and pesticide discovery. nih.gov Macrocycles, while historically challenging to synthesize in large numbers, are now being incorporated into massive screening libraries. chembridge.com
A particularly powerful technology is the DNA-Encoded Library (DEL) . nih.govrsc.org In a DEL, each small molecule in the library is physically linked to a unique DNA barcode that records its synthetic history. acs.org This allows for the screening of immense libraries (millions to billions of compounds) in a single tube against a protein target. aacrjournals.org Hits are identified by sequencing the DNA of the molecules that bind to the target. Methodologies for creating macrocyclic DELs are now established, using techniques like on-bead synthesis and DNA-compatible cyclization reactions. nih.govchemrxiv.org
Future work could focus on developing a synthetic route to a diverse library of this compound analogs that is compatible with DEL technology. This would involve split-and-pool synthesis where different building blocks are added sequentially, with a unique DNA tag ligated at each step. chemrxiv.org Screening this library against a wide range of therapeutic and agrochemical targets could rapidly identify bioactive hits and provide immediate structure-activity relationship (SAR) data, accelerating the path to lead optimization. spexisbio.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Oxa-4-azacyclohexadecan-16-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Begin with literature reviews to identify existing protocols, focusing on solvent systems, catalysts, and temperature ranges. Use design-of-experiment (DoE) approaches to test variables such as reaction time, stoichiometry, and purification methods (e.g., column chromatography vs. recrystallization). Validate purity via HPLC or GC-MS, ensuring compliance with IUPAC nomenclature and structural verification via -NMR and -NMR . For reproducibility, document all modifications in a detailed experimental section, including raw data and error margins .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation with -NMR and -NMR to resolve structural ambiguities. For purity assessment, use HPLC with UV detection (λ = 200–400 nm) and compare retention times against standards. IR spectroscopy can identify functional groups (e.g., carbonyl stretches at ~1700 cm). Cross-reference spectral data with published analogs to validate assignments .
Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH, light exposure)?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under controlled humidity (e.g., 60% RH). Monitor degradation via periodic HPLC analysis over 1–6 months. For light sensitivity, expose aliquots to UV/visible light and track changes using spectrophotometry. Include control samples and statistical analysis (e.g., ANOVA) to assess significance of degradation pathways .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be systematically resolved?
- Methodological Answer : Perform meta-analyses of existing studies to identify variables such as assay type (e.g., cell-based vs. enzymatic), concentration ranges, and buffer conditions. Replicate key experiments under standardized protocols, documenting deviations. Use error propagation analysis to quantify uncertainties in IC or EC values. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What computational strategies are suitable for modeling the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes, followed by molecular dynamics simulations (GROMACS, AMBER) to assess stability over 100+ ns trajectories. Validate predictions with mutagenesis studies or cryo-EM data. Use QSAR models to correlate structural features (e.g., LogP, polar surface area) with activity, ensuring alignment with experimental IC data .
Q. How can researchers design experiments to study the metabolic pathways of this compound in vivo?
- Methodological Answer : Use isotopic labeling (e.g., - or -tags) to track metabolites in model organisms. Collect plasma, urine, and fecal samples at timed intervals for LC-MS/MS analysis. Employ hepatocyte or microsomal assays to identify phase I/II metabolites. Integrate pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate clearance rates and bioavailability .
Data Analysis and Presentation Guidelines
- For contradictions in spectral assignments : Cross-validate NMR data with 2D techniques (COSY, HSQC) and compare to synthetic intermediates .
- For reproducibility : Include raw datasets (e.g., NMR FID files, chromatograms) as supplementary materials with metadata annotations (e.g., instrument parameters, software versions) .
- For statistical rigor : Apply Grubbs’ test to exclude outliers in biological replicates and report confidence intervals for key metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
